(Ethylthio)acetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100147. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-3-7-4-5(2)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDXKBIOEVBFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175207 | |

| Record name | 1-(Ethylthio)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20996-62-7 | |

| Record name | (Ethylthio)acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20996-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Ethylthio)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020996627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethylthio)acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Ethylthio)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethylthio)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (Ethylthio)acetone

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (Ethylthio)acetone, also known as 1-(ethylthio)propan-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the handling, synthesis, and analysis of this versatile thioether ketone.

Introduction and Chemical Identity

This compound is a bifunctional organic molecule containing both a ketone and a thioether functional group. This unique combination of functionalities makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Its structure allows for a variety of chemical transformations at the carbonyl group, the α-carbon, and the sulfur atom.

-

IUPAC Name: 1-(ethylsulfanyl)propan-2-one

-

Synonyms: this compound, Thioethoxy acetone, 1-(Ethylthio)-2-propanone, alpha-(Ethylthio)acetone, Ethyl 2-oxopropyl sulfide

-

CAS Number: 20996-62-7

-

Molecular Formula: C₅H₁₀OS

-

Molecular Weight: 118.20 g/mol

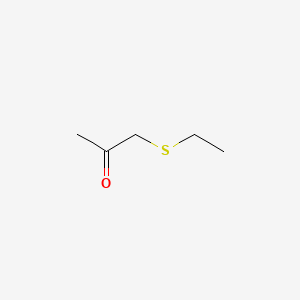

Below is a diagram illustrating the chemical structure of this compound.

An In-Depth Technical Guide to (Ethylthio)acetone: Structure, Bonding, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Ethylthio)acetone (also known as 1-(ethylthio)propan-2-one), a molecule of interest in synthetic chemistry and potentially in drug development due to the presence of the versatile α-keto sulfide moiety. This document moves beyond a simple recitation of facts to provide in-depth analysis of its chemical structure, bonding, and detailed protocols for its synthesis and characterization, grounded in established chemical principles.

Molecular Architecture and Electronic Landscape

This compound, with the chemical formula C₅H₁₀OS, possesses a unique combination of functional groups that dictate its reactivity and physical properties. The molecule incorporates a ketone carbonyl group and a thioether linkage, placing it in the class of α-keto thioethers.

dot graph "(Ethylthio)acetone_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: 2D Chemical Structure of this compound.

Bonding and Hybridization: A Deeper Look

The core structure of this compound is built upon a framework of sp³ and sp² hybridized carbon atoms.

-

The Carbonyl Group (C=O): The carbonyl carbon is sp² hybridized, forming three σ bonds (to a methyl carbon, a methylene carbon, and the oxygen atom) in a trigonal planar geometry with bond angles of approximately 120°. The remaining p orbital on the carbon overlaps with a p orbital on the oxygen atom to form a π bond. The oxygen atom also has two lone pairs of electrons residing in sp² hybrid orbitals. This C=O double bond is polar, with the electron density shifted towards the more electronegative oxygen atom, rendering the carbonyl carbon electrophilic.

-

The Thioether Linkage (C-S-C): The sulfur atom in the thioether group is analogous to the oxygen in an ether but with notable differences. It can be described as sp³ hybridized, with two of the hybrid orbitals forming σ bonds to the adjacent carbon atoms and the other two holding lone pairs of electrons. Due to the larger size of the sulfur atom and the lower electronegativity compared to oxygen, the C-S bonds are longer and weaker than C-O bonds. The C-S-C bond angle is typically around 99°, which is smaller than the tetrahedral angle of 109.5° due to the repulsion of the lone pairs and the larger size of the sulfur atom.[1]

-

Conformational Analysis: Rotation around the C-C and C-S single bonds allows for different conformations. The relative orientation of the carbonyl group and the sulfur atom is of particular interest. The molecule likely favors conformations that minimize steric hindrance and optimize orbital overlap. Computational studies on related α-thio ketones suggest that conformations where the sulfur lone pairs can interact with the π* orbital of the carbonyl group may be energetically favorable.[2]

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions for its synthesis, purification, and use in further reactions.

| Property | Value | Reference |

| CAS Number | 20996-62-7 | [3][4] |

| Molecular Formula | C₅H₁₀OS | [3][4] |

| Molecular Weight | 118.20 g/mol | [3][4] |

| Boiling Point | 170-172 °C | [3] |

| Density | 0.995 g/cm³ | [3] |

| Refractive Index | 1.4720 | [3] |

| Flash Point | 52 °C | [3] |

Synthesis of this compound: A Validated Protocol

The synthesis of α-keto thioethers can be achieved through various methods, with one of the most reliable being the nucleophilic substitution of an α-halo ketone with a thiol or thiolate.[5] An alternative and efficient method involves the reaction of β-keto esters with a sulfur source, leading to the formation of α-thio ketones through a C-C bond cleavage.[6] The following protocol is based on this latter, modern approach, offering a selective and high-yielding route to this compound.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from the general procedure for the synthesis of α-organylthio ketones from β-keto esters.[6]

Materials:

-

Ethyl acetoacetate

-

Ethanethiol

-

Sodium hydroxide

-

Toluene

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethanethiolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanethiol (1.0 equivalent) in anhydrous ethanol. Add sodium metal (1.0 equivalent) portion-wise with stirring. After the sodium has completely reacted, remove the ethanol under reduced pressure to obtain sodium ethanethiolate as a white solid.

-

Reaction Setup: To a solution of ethyl acetoacetate (1.0 equivalent) in toluene, add sodium ethanethiolate (2.0 equivalents) and sodium hydroxide (2.0 equivalents).

-

Reaction: Stir the reaction mixture at 100 °C under an air atmosphere for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale: The use of two equivalents of base facilitates the cleavage of the C-C bond in the β-keto ester, leading to the selective formation of the α-thio ketone.[6] The reaction is carried out under an air atmosphere, which may play a role in the oxidative cleavage process.

Spectroscopic Characterization and Structural Elucidation

Thorough spectroscopic analysis is paramount for confirming the identity and purity of the synthesized this compound. This section details the expected spectroscopic data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| ~2.3 | s | - | CH₃ (acetyl) | |

| ~3.3 | s | - | CH₂ (methylene α to S and C=O) | |

| ~2.6 | q | ~7.4 | CH₂ (ethyl) | |

| ~1.3 | t | ~7.4 | CH₃ (ethyl) | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| ~205 | C=O (ketone) | |||

| ~45 | CH₂ (methylene α to S and C=O) | |||

| ~28 | CH₂ (ethyl) | |||

| ~26 | CH₃ (acetyl) | |||

| ~15 | CH₃ (ethyl) |

Interpretation:

-

¹H NMR: The spectrum is expected to show four distinct signals. A singlet around 2.3 ppm corresponding to the three protons of the acetyl methyl group. Another singlet around 3.3 ppm for the two protons of the methylene group situated between the carbonyl and the sulfur atom. A quartet at approximately 2.6 ppm and a triplet at around 1.3 ppm are characteristic of the ethyl group, with the quartet arising from the methylene protons coupled to the methyl protons, and the triplet from the methyl protons coupled to the methylene protons.

-

¹³C NMR: The ¹³C NMR spectrum should display five signals. The carbonyl carbon will appear significantly downfield, around 205 ppm. The methylene carbon adjacent to the sulfur and carbonyl groups is expected around 45 ppm. The carbons of the ethyl group and the acetyl methyl group will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands for this compound:

| Frequency (cm⁻¹) | Intensity | Vibration |

| ~2970-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1450, ~1360 | Medium | C-H bending (CH₂ and CH₃) |

| ~690 | Weak-Medium | C-S stretching |

Interpretation: The most prominent feature in the IR spectrum of this compound will be a strong absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ketone.[7] The presence of C-H stretching vibrations from the alkyl groups will be observed in the 2970-2850 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region around 690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[4]

Major Fragments in the Mass Spectrum of this compound:

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 118 | 25 | [M]⁺ (Molecular Ion) |

| 75 | 100 | [CH₃COCH₂S]⁺ |

| 61 | 40 | [CH₂SCH₂CH₃]⁺ |

| 47 | 80 | [CH₂S]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

Fragmentation Analysis:

The molecular ion peak [M]⁺ is observed at m/z 118. The base peak at m/z 75 likely corresponds to the loss of the ethyl radical. Alpha-cleavage adjacent to the sulfur atom can lead to the formation of the ion at m/z 61. The fragment at m/z 47 is characteristic of thioethers. The acylium ion [CH₃CO]⁺ at m/z 43 is a common fragment for methyl ketones.

dot graph Fragmentation_Pathway { rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} Caption: Proposed mass fragmentation pathway of this compound.

Reactivity and Synthetic Potential

The dual functionality of this compound makes it a valuable intermediate in organic synthesis. The reactivity is primarily centered around the electrophilic carbonyl carbon and the nucleophilic sulfur atom, as well as the acidic α-protons.

-

Reactions at the Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and hydrides. It can also be converted to other functional groups, for example, through Wittig reactions to form alkenes.

-

Reactivity of the α-Protons: The protons on the methylene group adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the α-position.

-

Oxidation of the Sulfur Atom: The thioether sulfur can be selectively oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents (e.g., m-CPBA, H₂O₂). These oxidized derivatives have different electronic properties and can be used in further synthetic transformations, such as Pummerer rearrangements.[5]

-

Reactions involving the C-S bond: The C-S bond can be cleaved under certain reductive or oxidative conditions.

Conclusion

This compound is a molecule with a rich chemical character defined by the interplay of its ketone and thioether functionalities. This guide has provided a detailed exploration of its structure, bonding, and a practical, validated protocol for its synthesis. The comprehensive spectroscopic analysis and discussion of its reactivity are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors. The unique combination of reactive sites within this compound makes it a promising building block for the synthesis of more complex molecules with potential applications in various fields of chemistry and medicine.

References

- 1. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 4. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]

- 5. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

Foreword: Understanding the β-Ketosulfide Motif

An In-depth Technical Guide to the Synthesis of 1-(ethylthio)propan-2-one

The β-ketosulfide functional group, characterized by a thioether linkage at the α-position to a carbonyl group, is a cornerstone in synthetic organic chemistry. These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products.[1] Their utility stems from the unique reactivity conferred by the adjacent sulfur and carbonyl moieties, allowing for facile modifications at multiple sites. 1-(ethylthio)propan-2-one is a canonical example of a β-ketosulfide, and a thorough understanding of its synthesis provides a foundational model for the construction of this important chemical class. This guide elucidates the predominant synthesis mechanism, explores the rationale behind experimental choices, and provides a validated protocol for its preparation.

Part 1: The Core Synthesis Mechanism - A Thio-Analogue of the Williamson Ether Synthesis

The most direct and industrially relevant synthesis of 1-(ethylthio)propan-2-one proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction. This pathway is conceptually analogous to the well-established Williamson ether synthesis, where an alkoxide displaces a halide to form an ether.[2] In this case, a more potent sulfur nucleophile, the ethanethiolate anion, is employed to displace a halide from an α-halo ketone.[3][4]

The overall transformation is as follows:

Ethanethiol + Chloroacetone → 1-(ethylthio)propan-2-one (in the presence of a base)

Mechanistic Deep Dive: A Step-by-Step Analysis

The reaction unfolds in two primary stages: the generation of the nucleophile followed by the key substitution event.

Step 1: Deprotonation and Formation of the Ethanethiolate Nucleophile

Ethanethiol (CH(_3)CH(_2)SH), like other thiols, is significantly more acidic than its alcohol analogue, ethanol.[4] This increased acidity (pKa of ethanethiol is ~10.6 vs. ~16 for ethanol) is attributed to two factors: the weaker H-S bond compared to the H-O bond and the ability of the larger, more polarizable sulfur atom to stabilize the resulting negative charge in the conjugate base.[3][5][6]

Consequently, a moderately strong base, such as sodium hydroxide (NaOH), is sufficient to quantitatively deprotonate the thiol, generating the sodium ethanethiolate salt.

CH(_3)CH(_2)SH + NaOH → CH(_3)CH(_2)S

−+The resulting ethanethiolate anion (CH(_3)CH(_2)S

−Step 2: The S(_N)2 Nucleophilic Attack and Displacement

The ethanethiolate anion attacks the electrophilic carbon atom of chloroacetone (CH(_3)COCH(_2)Cl) that bears the chlorine atom. This proceeds via a classic S(_N)2 pathway.

-

Enhanced Reactivity of α-Halo Ketones: The substrate, chloroacetone, is particularly reactive towards S(_N)2 displacement, far more so than a simple primary alkyl chloride like propyl chloride.[7] This enhanced reactivity is due to the adjacent carbonyl group. The transition state of the S(_N)2 reaction is stabilized by favorable orbital overlap between the π-system of the carbonyl group and the p-orbitals of the reacting carbon center. This delocalization of electron density lowers the activation energy of the reaction.[7][8]

-

Concerted Mechanism: The reaction is concerted, meaning the formation of the new carbon-sulfur (C-S) bond and the cleavage of the carbon-chlorine (C-Cl) bond occur simultaneously through a single transition state. The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite the leaving group (the chloride ion).[2][9]

-

Transition State and Product Formation: This backside attack proceeds through a trigonal bipyramidal transition state where the sulfur and chlorine are positioned at the axial positions. As the C-S bond fully forms, the C-Cl bond breaks, and the chloride ion is expelled as the leaving group. The stereochemistry at the carbon center, if it were chiral, would be inverted, a hallmark of the S(_N)2 mechanism. The final product, 1-(ethylthio)propan-2-one, is formed along with sodium chloride as a byproduct.

Visualizing the Mechanism

The following diagram illustrates the S(_N)2 mechanism for the synthesis of 1-(ethylthio)propan-2-one.

Caption: Figure 1. Sₙ2 reaction mechanism for 1-(ethylthio)propan-2-one synthesis.

Part 2: Field-Proven Insights and Protocol Validation

The successful execution of this synthesis relies on the rational selection of reagents and conditions. Each choice is a deliberate step to maximize yield and purity while ensuring a safe and efficient process.

Causality Behind Experimental Choices

| Component | Selection & Rationale | Trustworthiness & Self-Validation |

| Thiol Source | Ethanethiol: Readily available and its pKa allows for easy deprotonation with common bases.[6] | The formation of the thiolate can be visually confirmed if using NaH (cessation of H₂ gas evolution) or monitored by pH if using NaOH. |

| Electrophile | Chloroacetone: A highly reactive α-halo ketone.[10] The chlorine atom is a good leaving group, and the α-position is activated for S(_N)2 attack.[7] | The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the chloroacetone spot and the appearance of the product spot. |

| Base | Sodium Hydroxide (NaOH): Inexpensive, effective, and generates water as a benign byproduct. Sodium Hydride (NaH): A stronger, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. Produces H₂ gas, which requires proper ventilation. | Using a slight excess of the thiol relative to the base ensures all the base is consumed, preventing side reactions like base-catalyzed self-condensation of the acetone moiety. |

| Solvent | Polar Aprotic (e.g., Ethanol, DMF, Acetone): These solvents are crucial. They effectively solvate the sodium cation (Na⁺) but poorly solvate the thiolate anion. This leaves the nucleophile "naked" and highly reactive, accelerating the S(_N)2 reaction rate.[9] | A homogenous reaction mixture indicates proper solvation. The choice of solvent can also aid in temperature control. Ethanol is a common and effective choice. |

Quantitative Data: Reagents and Product

Table 1: Reagent Properties and Stoichiometry

| Reagent | Formula | M.W. ( g/mol ) | Density (g/mL) | Moles | Equivalents |

| Ethanethiol | C₂H₆S | 62.13 | 0.839 | 0.10 | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | - | 0.10 | 1.0 |

| Chloroacetone | C₃H₅ClO | 92.52 | 1.162 | 0.10 | 1.0 |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | 0.789 | - | - |

Table 2: Product Physical Properties

| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Appearance |

| 1-(ethylthio)propan-2-one | C₅H₁₀OS | 118.20 | 175-177 °C (approx.) | Colorless to pale yellow liquid |

| Data sourced from[11][12][13] |

Experimental Protocol: Step-by-Step Methodology

Disclaimer: This protocol is intended for qualified researchers in a properly equipped laboratory. Adhere to all institutional safety protocols and use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves. Chloroacetone is a lachrymator and toxic; work in a well-ventilated fume hood.[14][15]

1. Reagent Preparation and Setup:

- Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.

- Charge the flask with 6.21 g (0.10 mol) of ethanethiol and 100 mL of absolute ethanol.

- Begin stirring and purge the system with nitrogen.

2. Nucleophile Generation:

- Prepare a solution of 4.00 g (0.10 mol) of sodium hydroxide in 20 mL of water.

- Cool the ethanethiol/ethanol mixture in the flask to 0-5 °C using an ice bath.

- Slowly add the sodium hydroxide solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

- After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium ethanethiolate.

3. S(_N)2 Reaction:

- Cool the reaction mixture back down to 0-5 °C.

- Add 9.25 g (0.10 mol) of chloroacetone to the dropping funnel.

- Add the chloroacetone dropwise to the stirred thiolate solution over approximately 45-60 minutes, maintaining the internal temperature below 10 °C. A white precipitate of sodium chloride will form.

- Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of chloroacetone.

4. Work-up and Isolation:

- Pour the reaction mixture into 200 mL of cold deionized water.

- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

- Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).

- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

5. Purification:

- The crude product is a pale yellow oil. Purify by vacuum distillation to obtain 1-(ethylthio)propan-2-one as a colorless liquid. Collect the fraction boiling at the appropriate temperature for the given pressure.

Visualizing the Experimental Workflow

Caption: Figure 2. Experimental workflow for the synthesis of 1-(ethylthio)propan-2-one.

Part 3: Alternative Synthetic Strategies

While the S(_N)2 pathway is the most common, other methods for synthesizing β-ketosulfides exist, offering alternative routes that may be advantageous for specific substrates or research goals.

-

From β-Keto Esters and Bunte Salts: A selective method involves the reaction of β-keto esters with sodium S-alkyl sulfurothioates (Bunte salts) under basic conditions. By controlling the stoichiometry of the base, this method can be tuned to produce either α-thio esters or, via a C-C bond cleavage, α-thio ketones.[16]

-

Iron-Catalyzed S-H Insertion: The insertion of an α-diazoketone into the S-H bond of a thiol, catalyzed by iron(II) triflate (Fe(OTf)₂), provides a route to α-thioketones under relatively mild conditions.[17]

-

Photoredox and Radical Pathways: Modern synthetic methods have explored the generation of α-thio radicals via single-electron oxidation of sulfides. These radicals can then couple with other radical species, such as acyl azolium-derived ketyl radicals, to form β-keto sulfides, offering a complementary approach to traditional two-electron processes.[18]

These alternative methods highlight the ongoing innovation in C-S bond formation and provide a broader context for the synthesis of the β-ketosulfide scaffold.

References

- 1. Thiol-free chemoenzymatic synthesis of β-ketosulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistryguide.com [organicchemistryguide.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. Ethanethiol - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 10. Chloroacetone - Wikipedia [en.wikipedia.org]

- 11. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]

- 12. 2-Propanone, 1-(ethylthio)- (CAS 20996-62-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]

- 14. Chloroacetone - Sciencemadness Wiki [sciencemadness.org]

- 15. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. α-Thiocarbonyl synthesis via the FeII-catalyzed insertion reaction of α-diazocarbonyls into S–H bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in β-keto thioethers

<_ A_ I H a v e g a t h e r e d s u f f i c i e n t i n f o r m a t i o n t o c o m p o s e t h e i n

d e p t h t e c h n i c a l g u i d e . I w i l l n o w p r o c e e d t o s t r u c t u r e t h e c o n t e n t a n d g e n e r a t e t h e r e q u i r e d v i s u a l i z a t i o n s .

Tautomerism in β-Keto Thioethers: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibrium in β-keto thioethers, a class of compounds of significant interest in medicinal chemistry and drug development. We will delve into the fundamental principles governing the keto-enol tautomerism, with a specific focus on the influence of the sulfur atom. This guide will further detail the critical factors that modulate this equilibrium, including solvent effects, substituent effects, and temperature. Practical, field-proven methodologies for the characterization of these tautomers, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, will be presented with detailed, step-by-step protocols. Finally, we will discuss the implications of tautomerism on the biological activity and pharmacokinetic profiles of drug candidates, offering valuable insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The ability of a molecule to exist in different tautomeric forms can significantly impact its physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

β-Keto thioethers, which feature a ketone and a thioether functionality separated by a methylene group, are versatile synthetic intermediates and are present in various biologically active molecules. A key characteristic of these compounds is their existence as an equilibrium mixture of keto and enol tautomers. Understanding and controlling this equilibrium is paramount for optimizing the pharmacological properties of drug candidates.

This guide will provide a deep dive into the nuances of tautomerism in β-keto thioethers, equipping researchers with the knowledge to strategically manipulate this phenomenon in their drug design endeavors.

The Keto-Enol Equilibrium in β-Keto Thioethers: A Delicate Balance

The tautomerism in β-keto thioethers involves the interconversion between the keto form and the enol form, as depicted below. The equilibrium position is influenced by a delicate interplay of electronic and steric factors.

Figure 1: General equilibrium between the keto and enol tautomers of a β-keto thioether.

The enol form is stabilized by two primary factors:

-

Conjugation: The C=C double bond is in conjugation with the carbonyl group, leading to delocalization of π-electrons and increased stability.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the carbonyl oxygen, creating a stable six-membered pseudo-aromatic ring.

The presence of the sulfur atom, in place of a second carbonyl oxygen as seen in β-diketones, introduces unique electronic effects that influence the tautomeric equilibrium. The sulfur atom is less electronegative than oxygen and its lone pairs are more diffuse, which can affect the acidity of the α-protons and the strength of the intramolecular hydrogen bond in the enol form.

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is not static and can be significantly influenced by several external and internal factors. A thorough understanding of these factors is crucial for controlling the tautomeric ratio.

3.1. Solvent Effects: The Power of the Medium

The polarity of the solvent plays a pivotal role in determining the predominant tautomer.

-

Nonpolar Solvents (e.g., hexane, benzene, carbon tetrachloride): These solvents favor the enol form. They

An In-Depth Technical Guide to 1-(Ethylthio)propan-2-one: Synthesis, Characterization, and Synthetic Utility

This guide provides a comprehensive technical overview of 1-(Ethylthio)propan-2-one, also known as (Ethylthio)acetone. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a robust synthetic protocol, details its spectroscopic signature, and explores its potential as a versatile intermediate in organic synthesis.

Core Molecular Attributes and Physicochemical Properties

1-(Ethylthio)propan-2-one (Figure 1) is a bifunctional organic molecule featuring both a ketone and a thioether moiety. This unique combination imparts a specific reactivity profile, making it a valuable building block for introducing an acetonyl group functionalized with a nucleophilic sulfur atom.

Figure 1. Chemical Structure of 1-(Ethylthio)propan-2-one.

Caption: Structure of 1-(Ethylthio)propan-2-one.

The core physicochemical properties of 1-(Ethylthio)propan-2-one are summarized in Table 1. This data is critical for its handling, purification, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀OS | --INVALID-LINK--1], --INVALID-LINK--2] |

| Molecular Weight | 118.20 g/mol | --INVALID-LINK--1], --INVALID-LINK--3] |

| CAS Number | 20996-62-7 | --INVALID-LINK--1], --INVALID-LINK--4] |

| Appearance | Clear, colorless to orange/brown liquid | --INVALID-LINK--5] |

| Boiling Point | 170-172 °C | --INVALID-LINK--6] |

| Density | 0.995 g/cm³ | --INVALID-LINK--6] |

| Refractive Index | ~1.4720 (@ 20°C) | --INVALID-LINK--6] |

| Flash Point | 52 °C (126 °F) | --INVALID-LINK--6] |

Synthesis Protocol: Nucleophilic Substitution

The most direct and industrially scalable synthesis of 1-(Ethylthio)propan-2-one involves the nucleophilic substitution of a suitable α-halo ketone with an ethanethiolate salt. This reaction, an analogue of the Williamson ether synthesis, is highly efficient for forming thioether bonds. The protocol below details the preparation via the reaction of chloroacetone with sodium ethanethiolate.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) or metallic sodium is used to deprotonate ethanethiol, a weak acid (pKa ~10.6), to generate the potent nucleophile, sodium ethanethiolate.[5] The reaction is irreversible due to the formation of hydrogen gas, driving the salt formation to completion.[7]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is chosen to dissolve the ionic nucleophile while not interfering with its reactivity. These solvents effectively solvate the sodium cation, leaving the thiolate anion highly reactive.

-

Substrate: Chloroacetone is an excellent electrophile. The chlorine atom is a good leaving group, and its position alpha to the carbonyl group activates it for SN2 displacement.

-

Temperature Control: The initial deprotonation is often performed at room temperature or below to control the exothermic reaction. The subsequent substitution reaction may be gently heated to ensure a reasonable reaction rate.

Step-by-Step Methodology:

Caption: Proposed workflow for the synthesis of 1-(Ethylthio)propan-2-one.

Protocol Details:

-

Preparation of Sodium Ethanethiolate: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (N₂), add ethanethiol (1.0 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen gas evolution ceases. This produces a solution/slurry of sodium ethanethiolate.[7]

-

Substitution Reaction: Cool the sodium ethanethiolate solution back to 0 °C. Add chloroacetone (1.0 eq.) dropwise, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (chloroacetone) is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield pure 1-(Ethylthio)propan-2-one.[6]

Spectroscopic Characterization

Accurate characterization is paramount for confirming the structure and purity of the synthesized compound. Below are the predicted spectroscopic data based on the known structure and typical values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 2. Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Structure Fragment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| a | CH₃ -C(O)- | ~2.2 | Singlet (s) | ~30 |

| b | -C(O)-CH₂ -S- | ~3.2 | Singlet (s) | ~45 |

| c | -S-CH₂ -CH₃ | ~2.6 | Quartet (q) | ~26 |

| d | -CH₂-CH₃ | ~1.3 | Triplet (t) | ~15 |

| e | -C (O)- | N/A | N/A | ~205 |

-

¹H NMR Rationale: The methyl protons adjacent to the carbonyl (a) are expected around 2.2 ppm as a singlet. The methylene protons alpha to the carbonyl (b) are deshielded by both the carbonyl and the sulfur, appearing as a singlet around 3.2 ppm. The ethyl group will show a characteristic quartet (c, ~2.6 ppm) and triplet (d, ~1.3 ppm) pattern.

-

¹³C NMR Rationale: The carbonyl carbon (e) will be the most downfield signal, typically >200 ppm for ketones.[8] The carbons directly attached to the electronegative sulfur and oxygen atoms (b, c) will appear in the 25-45 ppm range, while the terminal methyl carbons (a, d) will be the most upfield.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3. Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| ~2970-2850 | C-H (Aliphatic) | Stretch | Medium-Strong |

| ~1715 | C=O (Ketone) | Stretch | Strong, Sharp |

| ~1450, ~1360 | C-H (Aliphatic) | Bend | Medium |

| ~1100-1300 | C-C-C | Stretch/Bend | Medium |

| ~700-600 | C-S | Stretch | Weak-Medium |

The most diagnostic peak in the IR spectrum is the strong, sharp carbonyl (C=O) stretch around 1715 cm⁻¹.[10] Its presence confirms the ketone functionality, and its position is characteristic of a simple aliphatic ketone. The C-S stretch is often weak and can be difficult to assign definitively.

Reactivity and Applications in Drug Development

α-Sulfenylated ketones are highly versatile intermediates in organic synthesis.[11] The presence of the sulfur atom allows for unique transformations that are valuable in the construction of complex molecular architectures, including those found in pharmaceuticals.

Key Reactivity Pathways:

Caption: Potential reactivity pathways for 1-(Ethylthio)propan-2-one.

-

Enolate Formation and Alkylation: The protons on the methyl group (alpha to the carbonyl) can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a kinetic enolate. This enolate can then be alkylated with various electrophiles (e.g., alkyl halides), providing a route to more complex ketones.[6] This is a fundamental C-C bond-forming reaction.

-

Oxidation of the Thioether: The sulfur atom can be selectively oxidized to a sulfoxide or further to a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting α-sulfinyl and α-sulfonyl ketones are excellent Michael acceptors and precursors for elimination reactions to form α,β-unsaturated ketones. γ-Keto sulfones, in particular, are important structural motifs in bioactive molecules.[12]

-

Carbonyl Group Transformations: The ketone functionality can undergo standard transformations such as reduction to a secondary alcohol, reductive amination, or Wittig olefination, providing access to a wide array of derivatives while retaining the thioether moiety for further functionalization.

Potential Applications in Medicinal Chemistry:

-

Scaffold for Heterocycle Synthesis: The bifunctional nature of 1-(Ethylthio)propan-2-one makes it an ideal precursor for synthesizing sulfur-containing heterocycles, which are prevalent in many drug classes.

-

Intermediate for Targeted Covalent Inhibitors: The thioether can act as a handle for further elaboration or as a mild nucleophile in biological systems. After oxidation to the more reactive sulfone, the molecule could serve as a Michael acceptor for covalent modification of target proteins, a strategy increasingly used in drug design.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in FBDD screening campaigns to identify initial binding fragments that can be elaborated into more potent leads.

Safety and Handling

1-(Ethylthio)propan-2-one is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. Avoid inhalation of vapors and contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[13]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Conclusion

1-(Ethylthio)propan-2-one is a valuable, albeit under-documented, synthetic intermediate. Its straightforward synthesis from common starting materials, combined with the versatile reactivity of its dual functional groups, provides numerous opportunities for the construction of complex molecules. For drug development professionals, its potential as a precursor to α-sulfonyl ketones and as a scaffold for sulfur-containing heterocyles makes it a molecule of interest for building libraries of novel bioactive compounds. Proper understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the research laboratory.

References

- 1. Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium ethanethiolate - Wikipedia [en.wikipedia.org]

- 6. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]

- 7. Page loading... [guidechem.com]

- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06784F [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 1-(Ethylthio)propan-2-one for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(ethylthio)propan-2-one, a versatile α-keto sulfide. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on providing actionable insights and methodologies.

Compound Identification and Nomenclature

1-(Ethylthio)propan-2-one is a molecule that can be described by several names, which can be crucial for comprehensive literature and database searches. A clear understanding of its various identifiers is the first step in any rigorous scientific investigation.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(ethylthio)propan-2-one .[1] However, it is also commonly known by a variety of synonyms. These alternative names are frequently encountered in chemical supplier catalogs, older literature, and various chemical databases.

Common Synonyms and Identifiers:

| Name | Type | Reference |

| (Ethylthio)acetone | Common Name | [1] |

| Ethyl 2-oxopropyl sulfide | Common Name | [1] |

| Thioethoxy acetone | Common Name | [1] |

| α-(Ethylthio)acetone | Common Name | [1] |

| 2-Propanone, 1-(ethylthio)- | CAS Index Name | [1] |

| CAS Number: 20996-62-7 | Identifier | [1] |

| FEMA Number: 3866 | Identifier |

The CAS (Chemical Abstracts Service) number and FEMA (Flavor and Extract Manufacturers Association) number are unique identifiers that are essential for regulatory and commercial purposes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(ethylthio)propan-2-one is fundamental to its application in both synthesis and formulation. These properties dictate its behavior in various solvents and reaction conditions.

| Property | Value | Unit | Source |

| Molecular Formula | C5H10OS | [1] | |

| Molecular Weight | 118.20 | g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | ||

| Odor | Reminiscent of melon | [3] | |

| Boiling Point | 69-70 | °C at 30 mmHg | [4] |

| Density | 1.023 | g/cm³ | [4] |

| Refractive Index | 1.4740 | [4] | |

| Flash Point | 52 | °C | [4] |

| Solubility | Soluble in alcohol, slightly soluble in water. | [3][4] |

These properties suggest that 1-(ethylthio)propan-2-one is a relatively stable, combustible liquid with limited water solubility, a characteristic that should be considered in aqueous reaction media or extraction procedures.

Synthesis and Chemical Reactivity

The synthesis of α-keto sulfides, such as 1-(ethylthio)propan-2-one, is a topic of significant interest in organic chemistry due to their utility as synthetic intermediates.[5]

General Synthetic Strategies for α-Keto Sulfides

The introduction of a sulfur substituent alpha to a carbonyl group can be achieved through several methods.[6] A classic approach involves the SN2 displacement of an α-halo ketone with a thiolate.[6]

A more direct and often preferred method for more complex substrates is the direct sulfenylation of ketones.[6] This can be achieved using various sulfenylating agents.

A modern and selective method for the synthesis of α-thio ketones involves the reaction of β-keto esters with sodium S-organyl sulfurothioates under basic conditions.[7] For instance, methyl acetoacetate can be used as a starting material to produce 1-(benzylthio)propan-2-one in good yield, suggesting a viable route for the synthesis of 1-(ethylthio)propan-2-one by using the appropriate ethyl-containing reagent.[7]

Reactivity of the α-Keto Sulfide Moiety

The presence of both a ketone and a thioether functionality imparts a unique reactivity profile to 1-(ethylthio)propan-2-one. The α-carbon to the carbonyl group is activated, making it susceptible to a variety of transformations. The sulfur atom can also participate in reactions, particularly oxidations.

The activated ketone group of the propan-2-one partial structure is an important pharmacophoric element in some contexts, as it can potentially form covalent bonds with the serine residues in the active sites of serine hydrolases.[8] This type of reactivity is of particular interest in the design of enzyme inhibitors.

Applications in Research and Industry

While specific applications of 1-(ethylthio)propan-2-one in drug development are not extensively documented in publicly available literature, its structural motifs and the broader class of α-keto sulfides have relevance in several areas.

Flavor and Fragrance Industry

1-(Ethylthio)propan-2-one is recognized as a flavoring agent.[9] Its characteristic melon-like odor makes it a valuable component in the formulation of food and beverage flavors.[3] Volatile sulfur compounds, in general, are critical components that significantly influence the aroma and taste of various products, including coffee and wine.[10]

Intermediate in Organic Synthesis

As an α-keto sulfide, 1-(ethylthio)propan-2-one serves as a valuable intermediate in organic synthesis.[4][11][12] The combination of the ketone and thioether functional groups allows for a range of chemical transformations, making it a useful building block for the construction of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[4][11][12]

Potential Relevance in Drug Discovery

Although direct applications are not established, the structural components of 1-(ethylthio)propan-2-one are found in various biologically active molecules. The propan-2-one moiety is a key feature in certain dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for anti-inflammatory and analgesic drugs.[8] The thioether linkage is also a common feature in many pharmaceutical compounds.[13] Therefore, 1-(ethylthio)propan-2-one could serve as a starting material or a fragment for the synthesis of novel therapeutic agents.

Analytical Methodologies

The accurate analysis of 1-(ethylthio)propan-2-one is crucial for quality control, reaction monitoring, and metabolic studies. Due to its volatile nature and the presence of sulfur, specific analytical techniques are most suitable.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile sulfur compounds.[10][14] For enhanced selectivity and sensitivity, especially in complex matrices like food samples, a sulfur-selective detector such as a pulsed flame photometric detector (PFPD) or a sulfur chemiluminescence detector (SCD) can be coupled with the GC-MS system.[15][16]

Experimental Protocol: GC-MS Analysis of Volatile Sulfur Compounds

This protocol is a general guideline and may require optimization for specific sample matrices.

-

Sample Preparation:

-

For liquid samples (e.g., beverages), a direct injection or a headspace solid-phase microextraction (SPME) can be employed.

-

For solid samples (e.g., food), solvent extraction followed by concentration of the extract may be necessary.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identification of 1-(ethylthio)propan-2-one is achieved by comparing the retention time and the mass spectrum with that of an authentic standard.

-

Quantification is typically performed using an internal standard and constructing a calibration curve.

-

Safety and Toxicological Profile

Handling any chemical substance requires a thorough understanding of its potential hazards. The available data for 1-(ethylthio)propan-2-one and similar compounds should be carefully considered.

The compound is a flammable liquid and vapor.[4] Therefore, it should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

1-(Ethylthio)propan-2-one is a multifaceted chemical with established applications in the flavor industry and significant potential as a synthetic intermediate in organic chemistry. For researchers and professionals in drug development, its value lies in the unique reactivity of the α-keto sulfide moiety and its potential as a building block for novel bioactive molecules. A comprehensive understanding of its nomenclature, properties, synthesis, and analytical methods, as outlined in this guide, is essential for its effective and safe utilization in scientific endeavors. Further research into the biological activities of this compound and its derivatives could unveil new opportunities in medicinal chemistry.

References

- 1. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]

- 2. 2-Propanone, 1-(ethylthio)- (CAS 20996-62-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. echemi.com [echemi.com]

- 4. 1-METHYLTHIO-2-PROPANONE | 14109-72-9 [chemicalbook.com]

- 5. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Methylthio-2-propanone | C4H8OS | CID 6430713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. lookchem.com [lookchem.com]

- 12. 1-Methylthio-2-propanone, 98+% | Fisher Scientific [fishersci.ca]

- 13. mdpi.com [mdpi.com]

- 14. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ingenieria-analitica.com [ingenieria-analitica.com]

- 16. gcms.labrulez.com [gcms.labrulez.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

(Ethylthio)acetone CAS number 20996-62-7

An In-depth Technical Guide to (Ethylthio)acetone

Abstract

This compound, also known as 1-(ethylthio)propan-2-one (CAS No. 20996-62-7), is a β-keto sulfide, a class of organosulfur compounds featuring both a ketone and a thioether functional group. This unique bifunctionality makes it a valuable intermediate and building block in synthetic organic chemistry. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, characteristic reactivity, and essential safety and handling information. The content is tailored for researchers, chemists, and professionals in drug development and materials science who may utilize this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a colorless liquid.[1] It is identified by several names and registry numbers, ensuring its unambiguous recognition in chemical literature and databases.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 20996-62-7[4] |

| IUPAC Name | 1-(ethylsulfanyl)propan-2-one[4] |

| Synonyms | 1-(Ethylthio)acetone, Ethyl 2-oxopropyl sulfide, Thioethoxy acetone, α-(Ethylthio)acetone[2][3] |

| Molecular Formula | C5H10OS[4] |

| Molecular Weight | 118.20 g/mol [5] |

| InChI Key | ZKDXKBIOEVBFGV-UHFFFAOYSA-N[4] |

| Canonical SMILES | CCSCC(C)=O[4] |

The physical properties of this compound are critical for its handling, purification, and use in reactions. These properties have been experimentally determined and are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Appearance | Clear, colorless | [1] |

| Boiling Point | 170-172 °C | [1][2] |

| Flash Point | 52 °C (125.6 °F) | [1][2] |

| Density | 0.995 g/cm³ | [2] |

| Refractive Index (@ 20°C) | 1.4720 | [2] |

Synthesis and Reactivity

The synthesis of β-keto sulfides like this compound is a well-established area of organic chemistry.[6] The most direct and common method involves the nucleophilic substitution of an α-haloketone with a thiol or its corresponding thiolate salt.[6][7]

General Synthesis Pathway: SN2 Alkylation

The synthesis of this compound is classically achieved via the reaction of chloroacetone with ethanethiol. This reaction proceeds through a standard SN2 mechanism where the sulfur atom of the thiol(ate) acts as a potent nucleophile, displacing the chloride leaving group from the α-carbon of the ketone.[7] The presence of a mild base is typically required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Caption: General synthesis of this compound via SN2 reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Ethanethiol

-

Chloroacetone

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (solvent), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagents: To the flask, add anhydrous acetone (200 mL) and anhydrous potassium carbonate (1.2 equivalents).

-

Thiol Addition: While stirring vigorously, add ethanethiol (1.0 equivalent) to the suspension.

-

Halo-ketone Addition: Add chloroacetone (1.05 equivalents) dropwise to the mixture at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in diethyl ether (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay between the ketone carbonyl group and the adjacent thioether linkage.

Caption: Key reactivity sites of this compound.

-

Carbonyl Group: The ketone is susceptible to standard nucleophilic addition reactions.

-

α-Methylene Protons: The protons on the carbon between the carbonyl and sulfur groups are acidic and can be removed by a base to form an enolate. This enolate can then participate in various alkylation and condensation reactions.

-

Sulfur Atom: The lone pairs on the sulfur atom make it nucleophilic and susceptible to oxidation. Mild oxidation (e.g., with one equivalent of m-CPBA) yields the corresponding β-keto sulfoxide, while stronger oxidation can produce the β-keto sulfone. These oxidized derivatives have distinct and useful reactivity profiles.[8]

Applications in Research and Development

While large-scale industrial applications for this compound are not widely documented, its role as a research chemical and synthetic intermediate is significant. Its utility stems from its classification as a β-keto sulfide.

-

Synthetic Intermediate: β-keto sulfides are versatile precursors in organic synthesis.[8] The functional groups can be manipulated to build more complex molecular architectures, which is a cornerstone of medicinal chemistry and drug discovery.

-

Heterocycle Synthesis: The bifunctional nature of this compound makes it a suitable starting material for the synthesis of various sulfur-containing heterocyclic compounds.

-

Flavor and Fragrance Research: Although not recommended for flavor or fragrance use, related thioethers and ketones are studied for their organoleptic properties.[9] The chemical properties of this compound could make it a subject of interest in foundational flavor chemistry research.

Safety, Handling, and Storage

This compound is classified as a flammable liquid and requires appropriate precautions for safe handling.[1][2] The toxicological properties have not been fully investigated, warranting a cautious approach.[1]

Table 3: Hazard and Precautionary Information

| Classification | Code | Statement |

| Hazard Statement | H226 | Flammable liquid and vapour.[2][10] |

| Precautionary Statement | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][10] |

| Precautionary Statement | P240 | Ground/bond container and receiving equipment.[10] |

| Precautionary Statement | P241 | Use explosion-proof electrical/ventilating/lighting equipment.[1][10] |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary Statement | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][10] |

| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.[1]

-

Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

First Aid Measures

-

If on Skin: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1]

-

Store separately from strong oxidizing agents.[1]

Toxicological and Ecological Information

The toxicological and ecological properties of this compound have not been fully investigated.[1] There is no available data on mutagenic, reproductive, or developmental effects.[1] Due to the lack of data, it should be handled with the assumption that it is potentially hazardous, and exposure should be minimized. Do not empty into drains or the environment.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 20996-62-7 [chemicalbook.com]

- 3. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]

- 4. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-ethyl thioacetone, 20996-62-7 [thegoodscentscompany.com]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Regioselective Alkylation of (Ethylthio)acetone Enolate

Introduction: The Synthetic Utility of γ-Keto Sulfides

The selective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Among the vast array of synthetic intermediates, γ-keto sulfides stand out as valuable building blocks. Their unique bifunctional nature, possessing both a carbonyl group and a sulfide moiety, allows for a diverse range of subsequent transformations. These compounds are pivotal precursors in the synthesis of pharmaceuticals, agrochemicals, and complex natural products.[1][2][3] The alkylation of the enolate derived from (ethylthio)acetone represents a direct and efficient route to this important class of molecules, offering a powerful tool for drug development professionals and synthetic chemists.

This guide provides a comprehensive overview of the principles and practices governing the alkylation of this compound. We will delve into the critical aspects of regioselective enolate generation, provide detailed experimental protocols for both kinetically and thermodynamically controlled reactions, and offer insights into troubleshooting and optimization.

Mechanistic Rationale: Mastering Regioselectivity

The alkylation of this compound is a two-step process: 1) deprotonation to form a nucleophilic enolate, and 2) subsequent reaction of the enolate with an electrophilic alkyl halide in an SN2 reaction.[4][5][6] As an unsymmetrical ketone, this compound possesses two distinct α-carbons from which a proton can be abstracted, leading to two possible regioisomeric enolates. The ability to selectively generate one enolate over the other is paramount for achieving a desired synthetic outcome. This selectivity is governed by the principles of kinetic versus thermodynamic control.[7][8][9]

-

Kinetic Control: This regime favors the formation of the enolate that is generated fastest. Deprotonation occurs at the most sterically accessible and kinetically acidic α-proton. For this compound, the protons on the methyl group (C1) are less sterically hindered than those on the methylene group adjacent to the sulfur atom (C3). Therefore, using a strong, sterically bulky, non-nucleophilic base at low temperatures leads to the preferential formation of the kinetic enolate .[7][10] Lithium diisopropylamide (LDA) is the archetypal base for achieving kinetic control.[11][12][13] The reaction is performed at very low temperatures (e.g., -78 °C) to ensure the deprotonation is rapid, quantitative, and irreversible, preventing equilibration to the more stable thermodynamic enolate.[8][14]

-

Thermodynamic Control: This regime favors the formation of the most stable enolate. The stability of an enolate is related to the substitution pattern of its carbon-carbon double bond; more substituted double bonds are generally more stable.[9][10] The enolate formed by deprotonation at the C3 methylene group is more substituted and is therefore the thermodynamic enolate . To achieve this, reaction conditions must allow for equilibration between the two possible enolates. This is typically accomplished by using a weaker base (such as an alkoxide or sodium hydride) or by running the reaction at higher temperatures, which allows the initially formed kinetic enolate to revert to the ketone and re-form as the more stable thermodynamic isomer.[15][16]

The ethylthio group at the α-position influences the acidity of the adjacent C3 protons through its inductive electron-withdrawing effect, making them thermodynamically more acidic than the C1 methyl protons. This electronic effect, combined with the greater substitution of the resulting double bond, contributes to the stability of the thermodynamic enolate.

Caption: Regioselective alkylation workflow for this compound.

Experimental Protocols

Safety Precautions: These protocols involve strong bases, flammable solvents, and potentially toxic alkylating agents. All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Anhydrous conditions are critical for success.

Protocol 1: Kinetic Alkylation via LDA

This protocol is designed to favor alkylation at the less substituted methyl position.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Flame-dried, two-neck round-bottom flask with a magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath (-78 °C)

Step-by-Step Methodology:

-

LDA Preparation (In Situ):

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction).

-

Cool the flask to 0 °C using an ice bath.

-

Add diisopropylamine (1.1 equivalents) via syringe.

-

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution may turn slightly yellow.[13]

-

Stir the solution at 0 °C for 15-20 minutes to ensure complete formation of LDA.[17]

-

-

Enolate Formation:

-

Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous THF.

-

Add the this compound solution dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.

-

-

Alkylation:

-

Add the alkyl halide (1.1 equivalents), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to slowly warm to 0 °C.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Thermodynamic Alkylation via Sodium Hydride

This protocol is designed to favor alkylation at the more substituted methylene position.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Hexanes (for washing NaH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Flame-dried, two-neck round-bottom flask with a magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Oil bubbler

-

Syringes and needles

-

Ice bath (0 °C)

Step-by-Step Methodology:

-

Base Preparation:

-

Under an inert atmosphere, add the required amount of NaH dispersion (1.2 equivalents) to a flame-dried flask.

-